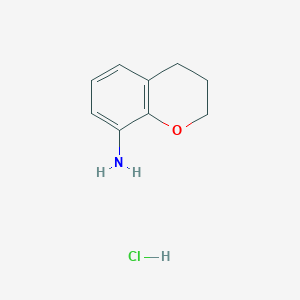

2-(2,3-dihydroxy-3-methylbutyl)-1H-isoindole-1,3(2H)-dione

Overview

Description

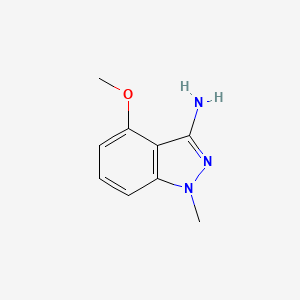

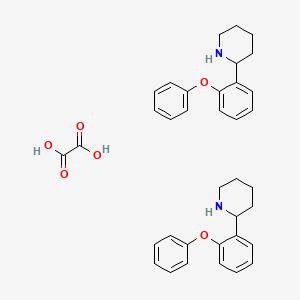

2-(2,3-dihydroxy-3-methylbutyl)-1H-isoindole-1,3(2H)-dione, otherwise known as 2,3-dihydroxy-3-methylbutyl isoindole-1,3-dione (DMB-IOD) is a synthetic compound of interest to the scientific community due to its potential applications in a variety of fields. It is a derivative of the isoindolinone family, which is a group of compounds with a variety of biological activities. The compound has been studied for its potential use in medicinal chemistry, biochemistry, and pharmacology, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Lurasidone's Pharmacological Profile

Lurasidone, structurally related to the chemical , is highlighted for its unique pharmacodynamic profile, efficacy, and safety in treating psychotic and major affective disorders, including schizophrenia and bipolar depression. Its atypical antipsychotic properties, minimal risk of metabolic side effects, and distinct efficacy in acute bipolar depression without psychotic features are notable. However, its long-term efficacy and broader application spectrum require further exploration. The chemical's role in psychiatric treatment underscores a significant advancement in therapeutic options, with Lurasidone's low metabolic disturbance risk being particularly valuable (Pompili et al., 2018).

Biological and Preclinical Importance in Medicinal Chemistry

The review on N-sulfonylamino azinones, which share a related structural framework, discusses their broad spectrum of biological activities. These compounds, including variants similar to the initial chemical structure, exhibit diverse pharmacological properties such as diuretic, antihypertensive, anti-inflammatory, anticancer, and neurological disorder treatment potentials. The exploration into N-sulfonylamino azinones underscores the structural versatility and potential of such compounds in addressing a wide range of health conditions, highlighting the significance of structural analogs in medicinal chemistry (Elgemeie et al., 2019).

Metabolism and Environmental Impact

The review on isoprene metabolism by bacteria provides insight into the environmental degradation of compounds structurally related to "2-(2,3-dihydroxy-3-methylbutyl)-1H-isoindole-1,3(2H)-dione." It highlights the significant role soil-dwelling bacteria play in metabolizing isoprene, a compound with environmental implications similar to those of the target chemical. This research sheds light on the ecological aspects of compound degradation and the potential for biotechnological applications in environmental remediation, emphasizing the importance of understanding microbial interactions with specific chemical structures (Dawson et al., 2022).

properties

IUPAC Name |

2-(2,3-dihydroxy-3-methylbutyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-13(2,18)10(15)7-14-11(16)8-5-3-4-6-9(8)12(14)17/h3-6,10,15,18H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKILRTMGKKCEBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CN1C(=O)C2=CC=CC=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-dihydroxy-3-methylbutyl)-1H-isoindole-1,3(2H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1458199.png)

![Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate](/img/structure/B1458209.png)

![1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1458210.png)

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide](/img/structure/B1458211.png)

![N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide](/img/structure/B1458212.png)